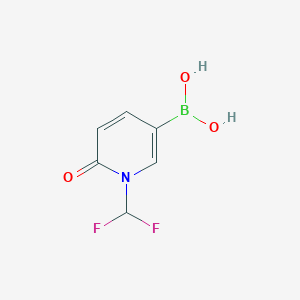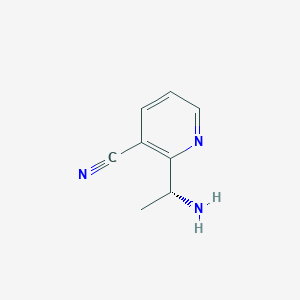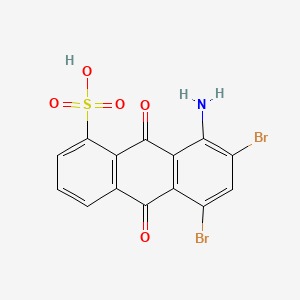![molecular formula C9H6F3NO3S B13135610 1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one: is a chemical compound with the molecular formula C9H6F3NO3S and a molecular weight of 265.21 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-(4-nitrophenyl)propan-2-one: Similar structure but lacks the thio group.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Contains a trifluoromethyl group but has a different core structure.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains a trifluoromethyl group but has an ethoxy substituent.
Uniqueness
1,1,1-Trifluoro-3-((4-nitrophenyl)thio)propan-2-one is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6F3NO3S |
|---|---|
Peso molecular |
265.21 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(4-nitrophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)8(14)5-17-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2 |
Clave InChI |
DLJSOKIFFQTSGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


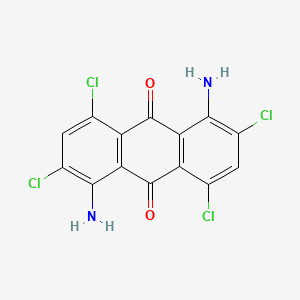
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
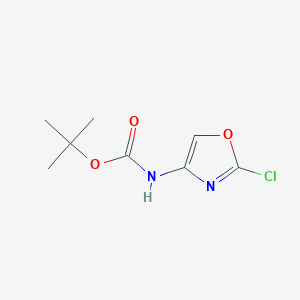
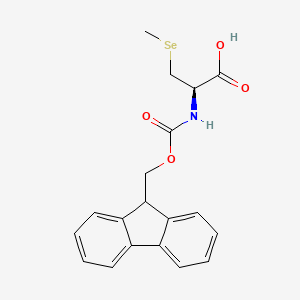
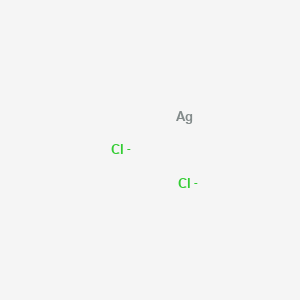


![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
